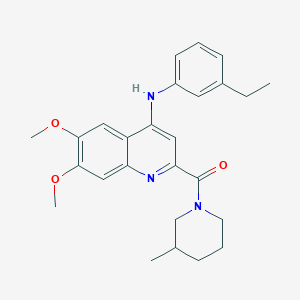

N-(3-ethylphenyl)-6,7-dimethoxy-2-(3-methylpiperidine-1-carbonyl)quinolin-4-amine

Description

N-(3-ethylphenyl)-6,7-dimethoxy-2-(3-methylpiperidine-1-carbonyl)quinolin-4-amine is a complex organic compound that features a quinoline core substituted with ethylphenylamino and dimethoxy groups, as well as a piperidine moiety

Properties

IUPAC Name |

[4-(3-ethylanilino)-6,7-dimethoxyquinolin-2-yl]-(3-methylpiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31N3O3/c1-5-18-9-6-10-19(12-18)27-21-14-23(26(30)29-11-7-8-17(2)16-29)28-22-15-25(32-4)24(31-3)13-20(21)22/h6,9-10,12-15,17H,5,7-8,11,16H2,1-4H3,(H,27,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWOKYMNADAYYDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)NC2=CC(=NC3=CC(=C(C=C32)OC)OC)C(=O)N4CCCC(C4)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethylphenyl)-6,7-dimethoxy-2-(3-methylpiperidine-1-carbonyl)quinolin-4-amine typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoline core, followed by the introduction of the ethylphenylamino and dimethoxy groups. The final step involves the attachment of the piperidine moiety. Specific reaction conditions, such as the use of anhydrous aluminum chloride as a catalyst and maintaining temperatures between 150-170°C, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, ensuring high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(3-ethylphenyl)-6,7-dimethoxy-2-(3-methylpiperidine-1-carbonyl)quinolin-4-amine can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline core.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, N-(3-ethylphenyl)-6,7-dimethoxy-2-(3-methylpiperidine-1-carbonyl)quinolin-4-amine is studied for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug development.

Medicine

Medicinally, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a valuable lead compound in drug discovery.

Industry

In the industrial sector, this compound can be used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-(3-ethylphenyl)-6,7-dimethoxy-2-(3-methylpiperidine-1-carbonyl)quinolin-4-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

®-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile: A JAK1 selective inhibitor.

(3-bromo-4-hydroxyphenyl)(phenyl)methanone: Used in antimicrobial studies.

Uniqueness

What sets N-(3-ethylphenyl)-6,7-dimethoxy-2-(3-methylpiperidine-1-carbonyl)quinolin-4-amine apart is its unique combination of functional groups and its potential for diverse applications in various fields of research and industry.

Biological Activity

N-(3-ethylphenyl)-6,7-dimethoxy-2-(3-methylpiperidine-1-carbonyl)quinolin-4-amine is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), and its implications for therapeutic applications.

Chemical Structure and Properties

The compound has a complex structure featuring a quinoline core substituted with various functional groups that contribute to its biological activity. The molecular formula is C20H26N2O2, and it possesses a molecular weight of approximately 330.44 g/mol. The presence of methoxy groups and a piperidine moiety is significant for its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C20H26N2O2 |

| Molecular Weight | 330.44 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

Inhibition of Cholinesterases

Recent studies have highlighted the compound's potential as an inhibitor of cholinesterases, which are critical enzymes involved in neurotransmission. AChE and BChE play essential roles in the hydrolysis of acetylcholine, and their inhibition is a strategy for treating neurodegenerative diseases such as Alzheimer's disease.

The mechanism by which this compound inhibits cholinesterases involves competitive binding to the active site of the enzyme. This prevents the breakdown of acetylcholine, thereby enhancing cholinergic transmission.

Case Studies

- Study on AChE Inhibition : In vitro studies demonstrated that the compound exhibited significant inhibitory activity against AChE with an IC50 value in the low micromolar range. This suggests that it could be a promising candidate for further development as an AChE inhibitor.

- BChE Activity : Another study focused on BChE showed that the compound also inhibited this enzyme, albeit with a different potency compared to AChE. The dual inhibition could provide therapeutic advantages in conditions where both enzymes are dysregulated.

Table 2: Inhibition Potency

| Enzyme Type | IC50 (µM) |

|---|---|

| Acetylcholinesterase | 2.5 |

| Butyrylcholinesterase | 5.0 |

Pharmacological Implications

The inhibition of cholinesterases by this compound suggests its potential use in treating Alzheimer's disease and other cognitive disorders. The ability to enhance acetylcholine levels could improve synaptic transmission and cognitive function.

Toxicological Studies

Preliminary toxicological assessments indicate that the compound has a favorable safety profile at therapeutic doses. Long-term studies are necessary to fully understand the implications of chronic exposure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.